COX‑2 Inhibition: 14‑Fold Superiority of DHC over 3,7‑Dihydroxyflavone
In a direct enzyme immunoassay, 4,4′‑dihydroxychalcone (DHC) inhibited COX‑2 with an IC₅₀ of 6.9 µM, whereas the structurally related flavonoid 3,7‑dihydroxyflavone (3,7‑DHF) required a 14‑fold higher concentration (IC₅₀ = 97.3 µM) [REFS‑1]. Both compounds were evaluated under identical conditions, with dose‑dependent inhibition observed over a 4‑16 µM range for DHC and a much wider 4‑190 µM range for 3,7‑DHF.
| Evidence Dimension | COX‑2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.9 µM |
| Comparator Or Baseline | 3,7‑Dihydroxyflavone (IC₅₀ = 97.3 µM) |
| Quantified Difference | DHC is 14.1‑fold more potent |
| Conditions | Cell‑free COX‑2 enzyme immunoassay; dose‑response range 4‑16 µM (DHC) and 4‑190 µM (3,7‑DHF) |
Why This Matters
This 14‑fold potency advantage directly supports selecting DHC over 3,7‑dihydroxyflavone for anti‑inflammatory screening cascades, reducing the required compound concentration and potentially limiting off‑target effects.
- [1] Alberto MR, et al. Actividad antiinflamatoria de flavonoides naturales estructuralmente relacionados. IX Simposio Argentino y XII Simposio Latinoamericano de Farmacobotánica; 2007. CONICET abstract. View Source
